molecular formula C24H34O4 B12289705 17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one

17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one

Cat. No.: B12289705
M. Wt: 386.5 g/mol
InChI Key: RXOKKASEHMRJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one is a synthetic steroid derivative. This compound is part of the broader class of progesterone derivatives, which are known for their wide range of bioactive properties. The presence of different substituents on the structural backbone of these derivatives can significantly impact their specific activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one typically involves multiple steps, starting from a suitable steroid precursor. The process often includes acetylation and methoxylation reactions under controlled conditions. For instance, the acetylation can be carried out using acetic anhydride in the presence of a catalyst like pyridine, while methoxylation might involve the use of methanol and a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The pathways involved may include the regulation of inflammatory responses and modulation of immune function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one is unique due to its specific acetoxy and methoxy substituents, which confer distinct chemical and biological properties. These modifications can enhance its stability and bioactivity compared to other similar compounds .

Properties

IUPAC Name

(17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O4/c1-15(25)24(28-16(2)26)13-10-21-19-7-6-17-14-18(27-5)8-11-22(17,3)20(19)9-12-23(21,24)4/h6,14,19-21H,7-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOKKASEHMRJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC)C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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